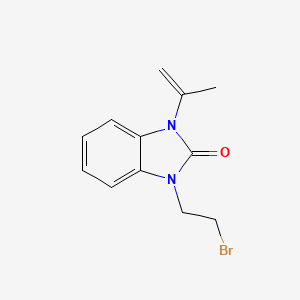

1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2h-benzimidazol-2-one

Description

1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one is a halogenated benzimidazolone derivative that serves as a critical intermediate in synthesizing flibanserin, a drug used to treat hypoactive sexual desire disorder (HSDD) . The compound features a benzimidazolone core substituted with a 2-bromoethyl group at the N1 position and an isopropenyl group at the N3 position. These substituents enhance its reactivity in alkylation and nucleophilic substitution reactions, facilitating its conversion into more complex pharmacologically active molecules like flibanserin .

Properties

IUPAC Name |

1-(2-bromoethyl)-3-prop-1-en-2-ylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-9(2)15-11-6-4-3-5-10(11)14(8-7-13)12(15)16/h3-6H,1,7-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRQZWFIRIIWPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)N1C2=CC=CC=C2N(C1=O)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties and its role as an intermediate in pharmaceutical synthesis. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process. The compound can be synthesized from 1,3-dihydro-2H-benzimidazol-2-one through bromination and subsequent reactions with various reagents. For instance, one method reported involves the reaction of 1-(2-chloroethyl)-2,3-dihydro-1H-benzimidazol-one with m-trifluoromethyl phenyl piperazine to yield flibanserin, where this compound serves as a key intermediate .

Reaction Scheme

The following table summarizes the steps involved in synthesizing the compound:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1,2-phenylenediamine + CDI | Room temperature | 1H-benzo[α]imidazol-2(3H)-one |

| 2 | Compound from Step 1 + ethyl chloroformate + K2CO3 | 90°C | Intermediate compound |

| 3 | Intermediate + 1,2-dibromoethane | Reflux for 4 hours | This compound |

Antibacterial Activity

Research has indicated that compounds within the benzimidazole family exhibit significant antibacterial activity. A study highlighted the antibacterial efficacy of various derivatives of benzimidazole, including those similar to this compound. The compounds were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives showed high activity with inhibition zones exceeding 28 mm against strains like Staphylococcus aureus and Escherichia coli .

Table: Antibacterial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A (similar structure) | Staphylococcus aureus | ≥28 |

| Compound B (similar structure) | Pseudomonas aeruginosa | ≥25 |

| Compound C (similar structure) | Escherichia coli | ≥30 |

Cytotoxicity Studies

In addition to antibacterial properties, benzimidazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, compounds derived from benzimidazole structures have shown promising results in inhibiting tumor growth in vitro. Specific studies focused on the cytotoxicity of compounds similar to this compound against cervical and prostate cancer cells revealed significant apoptotic activity .

Case Study: Cytotoxicity Against Cancer Cells

A recent study evaluated the effects of a benzimidazole derivative on cancer cell lines:

- Cell Lines Tested : HeLa (cervical), PC-3 (prostate)

- Findings : The compound demonstrated an IC50 value of approximately against SKOV-3 ovarian cancer cells, indicating strong cytotoxic potential.

The biological activity of this compound may be attributed to its ability to interfere with microbial cell wall synthesis or disrupt cellular processes in cancer cells leading to apoptosis. Studies suggest that the compound induces mitochondrial dysfunction and increases reactive oxygen species levels in treated cells .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through several methods, often involving the reaction of benzimidazole derivatives with bromoethyl and isopropenyl groups. For instance, it has been utilized as a precursor in the synthesis of flibanserin, a drug used to treat hypoactive sexual desire disorder in women. The synthesis typically involves:

- Condensation Reactions : The compound is formed by condensing 1-(2-chloroethyl)-2,3-dihydro-1H-benzimidazol-one with m-trifluoromethyl phenyl piperazine .

- Characterization Techniques : Techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Properties

Research has demonstrated that 1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one exhibits antibacterial activity. In studies involving various analogs derived from this compound, it was found that:

- Zone of Inhibition : The antibacterial activity was quantified by measuring the zone of inhibition against different bacterial strains. Compounds derived from this compound showed varying levels of activity, categorized as highly active (≥28 mm), moderately active (18-25 mm), and least active (<18 mm) .

Pharmacological Applications

The primary pharmacological application of this compound lies in its use as an intermediate for synthesizing flibanserin. Flibanserin acts on neurotransmitter systems in the brain and is primarily indicated for treating female sexual dysfunction. The process involves several steps where this compound is reacted with diethanolamine to produce various derivatives that ultimately lead to flibanserin .

Case Study 1: Synthesis of Flibanserin

In a detailed study, this compound was synthesized and subsequently reacted with diethanolamine. The resulting compound was subjected to further reactions that ultimately yielded flibanserin hydrochloride. This process highlighted the efficiency of using this compound as a versatile intermediate in pharmaceutical synthesis .

Case Study 2: Antibacterial Evaluation

Another study focused on evaluating the antibacterial properties of derivatives synthesized from this compound. The results indicated that certain modifications enhanced antibacterial efficacy, suggesting potential pathways for developing new antibacterial agents based on this scaffold .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazolone Derivatives

- Halogenation: The bromoethyl group in the target compound distinguishes it from non-halogenated analogs (e.g., 1-isopropenyl-3-(2-methylbenzyl)-... ), enhancing its electrophilicity for nucleophilic substitutions. In contrast, the 3-bromopropyl derivative (CAS 864267-63-0) has a longer alkyl chain, which may reduce reactivity due to steric hindrance .

- Aromatic Substitution: Compounds like 1-(3-Amino-1-phenylpropyl)-3-(2-fluorophenyl)-... () incorporate fluorophenyl groups, which improve metabolic stability and receptor affinity compared to the target compound’s simpler substituents .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Solubility: The target compound’s bromoethyl group likely reduces aqueous solubility compared to non-halogenated derivatives (e.g., 1-isopropenyl-3-(2-methylbenzyl)-... ).

- Stability : Bromine’s electron-withdrawing effect increases susceptibility to hydrolysis compared to chloro analogs (e.g., 1-(3-Chloropropyl)-..., melting point 42–44°C ).

Q & A

Q. What are the established synthetic routes for 1,3-dihydro-1-(2-bromoethyl)-3-isopropenyl-2H-benzimidazol-2-one?

The compound is typically synthesized via alkylation of benzimidazol-2-one derivatives. A common method involves reacting 1H-benzimidazol-2(3H)-one with 2-bromoethyl bromide or analogous alkylating agents under mild conditions (e.g., tetra-n-butylammonium bromide as a phase-transfer catalyst) . Key steps include:

- Nucleophilic substitution : The bromoethyl group is introduced at the N1 position of the benzimidazol-2-one core.

- Isopropenyl group installation : This may involve Wittig reactions or dehydrohalogenation of pre-functionalized intermediates.

Optimization of solvent (e.g., DMF, THF) and temperature (40–60°C) is critical to minimize side products.

Q. How is the compound structurally characterized to confirm purity and regioselectivity?

- X-ray crystallography : Provides definitive proof of molecular geometry. For example, analogous bromo-substituted benzimidazol-2-ones show planar benzimidazole rings with bond lengths consistent with resonance stabilization (C–N: ~1.33 Å; C–O: ~1.23 Å) .

- Spectroscopy :

Advanced Research Questions

Q. How can alkylation efficiency be optimized to reduce impurities like dialkylated byproducts?

- Catalyst screening : Tetra-n-butylammonium bromide improves reaction homogeneity but may require replacement with ionic liquids (e.g., [BMIM]Br) to enhance selectivity .

- Stoichiometric control : Limiting alkylating agent to 1.1 equivalents reduces over-alkylation.

- Temperature modulation : Lower temperatures (e.g., 25°C) slow reaction kinetics, favoring mono-alkylation.

Q. What contradictions exist in reported reaction yields, and how can they be resolved?

Discrepancies in yields (e.g., 50–78% for mono-alkylation) arise from:

- Solvent polarity : Polar aprotic solvents (DMF) favor higher yields but increase di-alkylation risk.

- Substituent steric effects : Bulkier alkylating agents (e.g., dodecyl bromide) show lower efficiency due to hindered nucleophilic attack .

Resolution : Use kinetic studies (e.g., in situ FTIR) to monitor reaction progress and adjust reagent addition rates.

Q. How does the compound’s electronic structure influence its fluorescence properties in sensing applications?

The benzimidazole core exhibits excited-state intramolecular proton transfer (ESIPT) , enabling large Stokes shifts (~100 nm). Substituents like the isopropenyl group modulate conjugation length, altering emission maxima. For example:

- Electron-withdrawing groups (e.g., bromoethyl) redshift fluorescence by stabilizing the excited state .

- Applications : Metal ion sensing (e.g., Cu²⁺, Zn²⁺) via chelation-induced quenching or enhancement .

Methodological Challenges

Q. What strategies mitigate degradation during long-term storage?

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar).

- Hydrolysis prevention : Avoid protic solvents; lyophilize to remove trace water.

- Thermal stability : DSC analysis shows decomposition onset at ~180°C, suggesting storage below 4°C for labile derivatives .

Q. How can computational methods predict biological activity of benzimidazol-2-one derivatives?

- Molecular docking : Target enzymes (e.g., kinases, topoisomerases) using the compound’s bromoethyl group as a halogen-bond donor.

- QSAR models : Correlate substituent electronegativity with apoptotic activity (e.g., IC₅₀ values for cancer cell lines) .

Emerging Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.